molecular formula C10H9Cl3N2O2 B8569713 Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate

Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate

Cat. No. B8569713
M. Wt: 295.5 g/mol
InChI Key: MTWAKBYVMJYUSU-UHFFFAOYSA-N
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Patent
US08106085B2

Procedure details

To a stirred solution of 2,4-dichloroaniline (1 g, 6.17 mmol) and concentrated hydrochloric acid (1.5 ml) in ice (1.5 ml) a solution of NaNO2 (0.460 mg, 6.68 mmol) in water (0.8 ml) is slowly added and the mixture is stirred for 1 h at 0-5° C. Then, this solution is added over a cold mixture of NaOAc (1.64 g, 19.6 mmol), ethanol (26 ml) and ethyl-2-chloro-3-oxobutanoate (1.0 g, 6.06 mmol) and let stirring for 1 hour until the formed precipitate is collected by filtration, washed with ethanol and dichloromethane and dried in vacuo to give the yellow solid ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate (70-80% yield), which is used in the next step without any further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.46 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:3]=1[NH2:4].Cl.[N:11]([O-])=O.[Na+].CC([O-])=O.[Na+].[CH2:20]([O:22][C:23](=[O:29])[CH:24]([Cl:28])C(=O)C)[CH3:21]>O.C(O)C>[Cl:28][C:24](=[N:11][NH:4][C:3]1[CH:5]=[CH:6][C:7]([Cl:9])=[CH:8][C:2]=1[Cl:1])[C:23]([O:22][CH2:20][CH3:21])=[O:29] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)Cl
Name
Quantity
1.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.46 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
ice
Quantity
1.5 mL
Type
solvent
Smiles
Name
Quantity
0.8 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.64 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(C(C(C)=O)Cl)=O
Name
Quantity
26 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 h at 0-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
let stirring for 1 hour until the formed precipitate
Duration
1 h
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with ethanol and dichloromethane
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC(C(=O)OCC)=NNC1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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